

# Quantitative Binding Affinity of Balanol Analogues

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Balanol

CAS No.: 63590-19-2

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The following data compares the binding affinities ( $K_d$ ) and free energy changes ( $\Delta G^\circ$ ) of **balanol** and its fluorinated analogues for PKA and PKC $\epsilon$ .

Table 1: Experimental Binding Data for Balanol Analogues [1]

Analogue Name	Azepane Ring Substitution	PKA $K_d$ (nM)	PKC $\epsilon$ $K_d$ (nM)	PKA $\Delta G^\circ$ (kcal·mol $^{-1}$ )	PKC $\epsilon$ $\Delta G^\circ$ (kcal·mol $^{-1}$ )
(-)-Balanol (1)	None	5.9 ± 0.5	0.73 ± 0.06	-11.30 ± 0.05	-12.54 ± 0.05
(6S)-F analogue (1a)	C6(S) monofluorination	7.9 ± 0.5	19 ± 8	-11.12 ± 0.03	-10.60 ± 0.21
(5S)-F analogue (1c)	C5(S) monofluorination	6.4 ± 0.1	<b>0.4 ± 0.02</b>	-11.25 ± 0.01	<b>-12.90 ± 0.03</b>
(6R,S)-diF analogue (1d)	C6 disubstitution (R,S)	9.2 ± 0.8	110 ± 19	-11.03 ± 0.05	-9.55 ± 0.09
(5S)-(6R,S)-triF analogue (1e)	C5(S), C6 disubstitution	43 ± 4	38 ± 9.5	-10.11 ± 0.05	-10.19 ± 0.14

**Key Findings from the Data:** [2] [3]

- **Superior PKC $\epsilon$  Binding:** The **(5S)-F analogue (1c)** is the most promising compound. It exhibits the strongest binding affinity for PKC $\epsilon$  (lowest Kd and  $\Delta G^\circ$ ) while maintaining affinity for PKA similar to the original **balanol**.
- **Selectivity for PKC $\epsilon$ :** Analogue **1c** shows a marked selectivity for PKC $\epsilon$  over PKA, with a Kd value for PKC $\epsilon$  that is 16 times lower than its Kd for PKA.
- **Stereospecific Effect:** Fluorination at different positions on the azepane ring has distinct outcomes. For instance, the (6S)-F analogue (**1a**) binds much more weakly to PKC $\epsilon$  than the (5S)-F analogue (**1c**), highlighting that the effect of fluorine is highly dependent on its specific location.

## Detailed Experimental Protocols

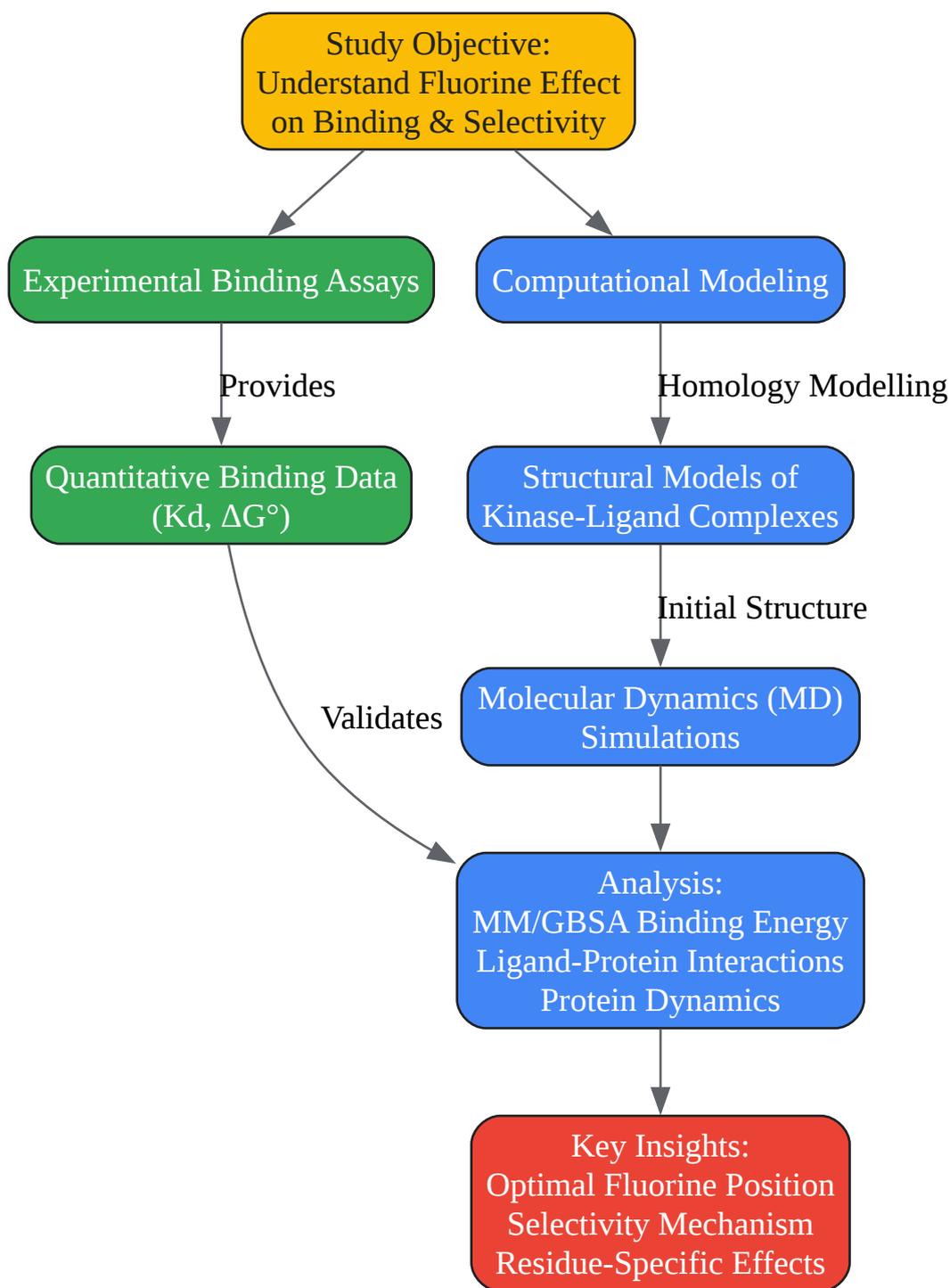
The data presented is derived from integrated computational and experimental approaches.

**Table 2: Key Experimental and Computational Methods** [2] [4] [3]

Method Category	Specific Technique	Application in Balanol Studies
<b>Experimental Binding Assay</b>	Competitive binding experiments using radiolabeled ligands [4]	Measured dissociation constants (Kd) by competing balanol analogues with a known radioligand for the ATP-binding site of the kinases.
<b>Computational Structure Preparation</b>	Homology Modelling (using MODELLER) [2] [3]	Built 3D models of human PKC isozymes based on crystal structures of related kinases (e.g., PKA, PDB: 1BX6).
<b>Computational Simulation</b>	Molecular Dynamics (MD) Simulations [2] [3] [5]	Simulated the physical movements of balanol analogues within the kinase ATP-binding site in an aqueous environment to study stability and interactions over time.
<b>Computational Energy Analysis</b>	MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) [2]	Calculated the theoretical binding free energy ( $\Delta G$ ) from MD simulation trajectories to compare with experimental data.

Method Category	Specific Technique	Application in Balanol Studies
Computational Charge State Analysis	pK <sub>a</sub> prediction (using Marvin Suite) [2]	Determined the protonation and charge states of ionizable groups on balanol analogues at physiological pH (7.4) for accurate simulations.

The workflow below illustrates how these methods are integrated to study **balanol** analogue binding.



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## Key Insights on the Fluorine Effect

Research reveals that fluorination influences binding through multiple mechanisms:

- **Conformational Control:** The C-F bond is highly electronegative and can engage in stereoelectronic interactions, pre-organizing the **balanol** molecule into a conformation that better fits the PKC $\epsilon$  ATP-binding site [3] [6].
- **Dynamic Synergy:** PKC $\epsilon$  exhibits unique flexibility in its apo state. The C5(S)-fluorinated analogue (**1c**) synergistically stabilizes the kinase's dynamics, leading to optimized interactions with key residues like the invariant Lys437 [3].
- **Charge State Modulation:** Fluorination can alter the charge distribution of ionizable groups on **balanol**. Correct assignment of these charge states is critical for accurate prediction of binding affinity, as it affects electrostatic interactions with the enzyme [2].
- **Single Residue Determinant:** A single disparate residue in the ribose subsite (Thr184 in PKA vs. Ala549 in PKC $\epsilon$ ) is a crucial determinant for the different binding responses of these kinases to fluorination [5].

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To cite this document: Smolecule. [Quantitative Binding Affinity of Balanol Analogues]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b520405#balanol-fluorinated-analogues-binding-affinity>]

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